N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Oligonucleotide synthesis Base protection Postsynthetic oxidation

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine (CAS: 161664-22-8) is a doubly benzoylated derivative of 2'-deoxycytidine, with molecular formula C23H21N3O6 and molecular weight 435.44 g/mol. It functions as a protected nucleoside intermediate in the phosphoramidite-based solid-phase synthesis of oligonucleotides, where the N4-benzoyl group protects the exocyclic amine of cytosine and the 5'-O-benzoyl group shields the 5'-hydroxyl from undesired side reactions during coupling cycles.

Molecular Formula C23H21N3O6
Molecular Weight 435.4 g/mol
Cat. No. B12064801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine
Molecular FormulaC23H21N3O6
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O
InChIInChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)
InChIKeyADBLMNPUSHTBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine: Protected Nucleoside Building Block for Oligonucleotide Synthesis


N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine (CAS: 161664-22-8) is a doubly benzoylated derivative of 2'-deoxycytidine, with molecular formula C23H21N3O6 and molecular weight 435.44 g/mol . It functions as a protected nucleoside intermediate in the phosphoramidite-based solid-phase synthesis of oligonucleotides, where the N4-benzoyl group protects the exocyclic amine of cytosine and the 5'-O-benzoyl group shields the 5'-hydroxyl from undesired side reactions during coupling cycles . The dual benzoyl protection enhances lipophilicity and stability in organic solvents, which is critical for automated DNA synthesis workflows .

Why N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine Cannot Be Casually Substituted with Other Protected Deoxycytidine Analogs


In oligonucleotide synthesis, the specific pattern and identity of protecting groups dictate reaction orthogonality, deprotection kinetics, and overall yield of full-length product. N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine bears benzoyl protection at both the exocyclic amine and the 5'-hydroxyl positions, a distinct configuration compared to more common intermediates such as N4-benzoyl-2'-deoxycytidine (lacking 5'-protection), 5'-O-DMT-N4-benzoyl-2'-deoxycytidine (acid-labile 5'-protection), or 5'-O-TBDMS-N4-benzoyl-2'-deoxycytidine (silyl ether protection). These differences fundamentally alter the synthetic route, as each protecting group combination requires a specific deprotection sequence and chemical compatibility with subsequent coupling steps . Additionally, the benzoyl group confers different deprotection kinetics compared to acetyl protection—acetyl-protected dC enables faster oligonucleotide deprotection than benzoyl-protected dC, directly impacting synthesis cycle time and the choice of final deprotection conditions . Selection of the wrong protected intermediate can lead to incomplete deprotection, premature loss of protecting groups, or side reactions that compromise oligonucleotide purity and yield.

Quantitative Differentiation Evidence for N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine


Benzoyl Protection Confers Distinct Orthogonality and Selectivity in Postsynthetic Oxidation Strategies

In solid-phase synthesis of oligodeoxynucleotides containing 2'-deoxycytidine N-oxide (dCᴼ) via postsynthetic oxidation with m-CPBA, the benzoyl group serves as an effective base-protecting group that prevents undesired oxidation at unmodified cytosine sites [1]. In contrast, unprotected exocyclic amines undergo oxidation under the same conditions, and alternative protecting groups such as acetyl are not suitable for this selective protection strategy due to different stability profiles under the oxidative conditions [1]. N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine provides benzoyl protection at both the N4 and 5'-O positions, which may be advantageous in synthetic sequences requiring dual protection orthogonality.

Oligonucleotide synthesis Base protection Postsynthetic oxidation N-oxide derivatives

Minimum Purity Specification of 95% Enables Direct Procurement for Standard Synthesis Workflows

Commercial N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is specified with a minimum purity of 95% . This baseline purity supports the compound's use as a protected intermediate in standard oligonucleotide synthesis workflows without additional purification prior to coupling. For comparison, related protected deoxycytidine intermediates such as N4-benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine are available at ≥97% purity by HPLC , while 5'-O-DMT-N4-benzoyl-2'-deoxycytidine phosphoramidite is specified at ≥98.0% HPLC purity . The 95% minimum specification for the target compound provides a defined procurement benchmark.

Oligonucleotide synthesis Phosphoramidite chemistry Quality control Procurement specification

Dibenzoylated Deoxycytidine Derivatives Exhibit Distinct Depurination Behavior Under Acidic Conditions

Deoxycytidine derivatives dibenzoylated at their base moieties exist as equilibrium mixtures of 3,N- and N,N-dibenzoylated species and undergo unusually facile depurination upon treatment with 80% acetic acid [1]. This depurination behavior is a class characteristic of N,N-dibenzoylated deoxycytidine derivatives and distinguishes them from mono-benzoylated analogs such as N4-benzoyl-2'-deoxycytidine, which do not exhibit the same facile depurination under identical acidic conditions. N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, bearing benzoyl groups at both the N4 base position and the 5'-O sugar position, shares this structural feature with the dibenzoylated base-moiety derivatives characterized in the study.

Nucleoside stability Depurination Protecting group chemistry Synthetic intermediate stability

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine Serves as a Precursor to N4-Benzoyl-2'-deoxycytidine via Selective 5'-Deprotection

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine can be selectively deprotected at the 5'-O-benzoyl group to yield N4-benzoyl-2'-deoxycytidine (CAS 4836-13-9), a well-characterized protected nucleoside intermediate . N4-Benzoyl-2'-deoxycytidine has a defined melting point of 215-220 °C (decomposition) [1] and serves as a starting material for further derivatization including conversion to 3',5'-di-O-acetate followed by anomerization to α-2'-deoxycytidine using TMS-triflate [2]. In contrast, alternative protected intermediates such as 5'-O-TBDMS-N4-benzoyl-2'-deoxycytidine require fluoride-based deprotection of the silyl ether, which is chemically orthogonal to benzoyl ester hydrolysis. The target compound's dual benzoyl protection enables a different synthetic entry point compared to silyl-protected or DMT-protected analogs.

Synthetic intermediate Protecting group strategy Oligonucleotide synthesis Nucleoside derivatization

Optimal Research and Industrial Use Cases for N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine


Intermediate in Multi-Step Synthesis of Modified Oligonucleotides Requiring Orthogonal 5'-Protection

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is appropriate for synthetic routes where the 5'-hydroxyl requires base-labile protection orthogonal to acid-labile protecting groups (e.g., DMT) elsewhere in the molecule. The 5'-O-benzoyl ester can be selectively cleaved under basic conditions without affecting N4-benzoyl protection on the cytosine exocyclic amine, enabling sequential unmasking strategies in complex oligonucleotide syntheses .

Precursor for N4-Benzoyl-2'-deoxycytidine via Controlled 5'-Deprotection

Laboratories synthesizing N4-benzoyl-2'-deoxycytidine (CAS 4836-13-9) for use as a building block in further derivatization—including conversion to 3',5'-di-O-acetate for anomerization studies [1]—can employ N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine as a protected precursor. Controlled hydrolysis of the 5'-O-benzoyl group yields the mono-benzoylated product with N4 protection intact.

Reference Standard for Analytical Method Development Involving Dibenzoylated Nucleosides

Given its defined molecular weight (435.44 g/mol) and the characteristic depurination behavior of dibenzoylated deoxycytidine derivatives in 80% acetic acid [2], N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine can serve as a reference standard for developing HPLC methods to monitor protecting group integrity or for studying acid-catalyzed degradation pathways in nucleoside analog formulations.

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